Diethylazodicarboxylat

Übersicht

Beschreibung

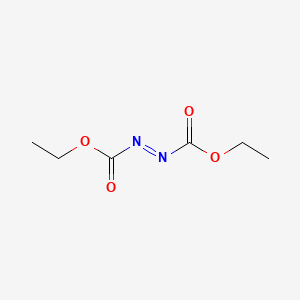

Diethylazodicarboxylat ist eine organische Verbindung mit der Strukturformel CH₃CH₂−O−C(=O)−N=N−C(=O)−O−CH₂CH₃. Es ist eine orange-rote Flüssigkeit, die hochreaktiv ist und als Reagenz in verschiedenen chemischen Reaktionen verwendet wird. Die Verbindung ist bekannt für ihre Rolle in der Mitsunobu-Reaktion, bei der sie die Umwandlung von Alkoholen in Ester, Ether und andere Derivate ermöglicht .

Wissenschaftliche Forschungsanwendungen

Diethylazodicarboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Es wird bei der Synthese biologisch aktiver Moleküle, einschließlich Pharmazeutika, verwendet.

Industrie: Es wird bei der Herstellung von Polymeren und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Rolle als Elektronenakzeptor. In der Mitsunobu-Reaktion bildet es einen Addukt mit Triphenylphosphin, das dann mit Alkoholen reagiert, um Ester, Ether und andere Derivate zu bilden. Die Reaktion beinhaltet typischerweise die Umkehrung der molekularen Symmetrie, was zur Bildung von Produkten mit unterschiedlicher Stereochemie führt .

Wirkmechanismus

Target of Action

Diethyl azodicarboxylate (DEAD) is an organic compound that primarily targets alcohols , thiols , and hydrazo groups . It acts as a dehydrogenating agent, converting these groups into aldehydes, disulfides, and azo groups respectively .

Mode of Action

DEAD’s mode of action is characterized by its strong electrophilic nature, which is influenced by the two electron-withdrawing ester groups . This makes the N=N double bond in DEAD highly susceptible to cleavage . In the Mitsunobu reaction, DEAD acts as an active reagent, accepting hydrogen, while triphenylphosphine (PPh3) acts as an oxygen acceptor .

Biochemical Pathways

DEAD is involved in numerous chemical reactions, most notably the Mitsunobu reaction . This reaction is a common strategy for the preparation of an amine, azide, ether, thioether, or ester from the corresponding alcohol . DEAD also participates in Ene reactions with ene compounds containing a hydrogen at the allylic position, resulting in N-substituted allylic azodicarboxylates . Furthermore, DEAD can act as a dienophile in Diels-Alder reactions with conjugated dienes, leading to [4+2] cycloadducts .

Pharmacokinetics

It’s important to note that dead is a valuable reagent but also quite dangerous as it explodes upon heating . Therefore, commercial shipment of pure DEAD is prohibited in the United States and is carried out either in solution or on polystyrene particles .

Result of Action

The result of DEAD’s action is the conversion of alcohols to aldehydes, thiols to disulfides, and hydrazo groups to azo groups . It is used in the synthesis of various natural products and pharmaceuticals such as zidovudine, an AIDS drug; FdUMP, a potent antitumor agent; and procarbazine, a chemotherapy drug .

Action Environment

DEAD is sensitive to light, heat, and vibration, and can explode when heated . It is typically stored in a sealed container in a dark, cool place, and the container is regularly vented . DEAD is soluble in most common organic solvents, such as toluene, chloroform, ethanol, tetrahydrofuran, and dichloromethane, but has low solubility in water or carbon tetrachloride . These properties influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Diethyl azodicarboxylate is an aza-dienophile and an efficient dehydrogenating agent, converting alcohols to aldehydes, thiols to disulfides and hydrazo groups to azo groups . It is also a good electron acceptor . It is used as a reagent in alpha-thiocyanation of enolizable ketones with ammonium thiocyanate and annulation of N-protected imines .

Temporal Effects in Laboratory Settings

Diethyl azodicarboxylate is an orange-red liquid which weakens its color to yellow or colorless upon dilution or chemical reaction . This color change is conventionally used for visual monitoring of the synthesis .

Vorbereitungsmethoden

Diethylazodicarboxylat kann in einem zweistufigen Verfahren ausgehend von Hydrazin synthetisiert werden. Der erste Schritt beinhaltet die Alkylierung von Hydrazin mit Ethylchlorformiat, um Diethylhydrazodicarboxylat zu erzeugen. Dieses Zwischenprodukt wird dann mit Chlor behandelt, um this compound zu ergeben . Industrielle Produktionsmethoden beinhalten oft ähnliche Schritte, werden aber für die Produktion in größerem Maßstab und Sicherheitsaspekte optimiert .

Analyse Chemischer Reaktionen

Diethylazodicarboxylat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Es kann primäre und sekundäre Alkohole zu Aldehyden bzw. Ketonen oxidieren.

Reduktion: Es kann unter bestimmten Bedingungen zu Hydrazinderivaten reduziert werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Triphenylphosphin, Alkohole und Carbonsäuren. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Substraten ab .

Vergleich Mit ähnlichen Verbindungen

Diethylazodicarboxylat wird oft mit anderen Azodicarboxylaten wie Diisopropylazodicarboxylat verglichen. Während beide Verbindungen in ähnlichen Reaktionen verwendet werden, wird this compound aufgrund seiner höheren Reaktivität und einfacheren Handhabung häufiger verwendet . Andere ähnliche Verbindungen umfassen Dimethylazodicarboxylat und Diethylazodiformiat .

Eigenschaften

CAS-Nummer |

4143-61-7 |

|---|---|

Molekularformel |

C6H10N2O4 |

Molekulargewicht |

174.15 g/mol |

IUPAC-Name |

ethyl N-ethoxycarbonyliminocarbamate |

InChI |

InChI=1S/C6H10N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3 |

InChI-Schlüssel |

FAMRKDQNMBBFBR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N=NC(=O)OCC |

Isomerische SMILES |

CCOC(=O)/N=N/C(=O)OCC |

Kanonische SMILES |

CCOC(=O)N=NC(=O)OCC |

Aussehen |

Solid powder |

Key on ui other cas no. |

4143-61-7 1972-28-7 |

Physikalische Beschreibung |

Orange liquid; [Merck Index] |

Piktogramme |

Explosive; Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Diethyl azodicarboxylate; DEAD; Azodiformic acid diethyl ester; Diethyl diazenedicarboxylate; Ethyl azodicarboxylate; Diethyl azodicarboxylate. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does diethyl azodicarboxylate function as an oxidizing agent?

A1: Diethyl azodicarboxylate (DEAD) acts as a dehydrogenating agent by accepting two hydrogen atoms, transforming into diethyl hydrazodicarboxylate (DHAD) []. This process effectively oxidizes the substrate molecule.

Q2: What is the role of diethyl azodicarboxylate in the Mitsunobu reaction?

A2: DEAD is a key component of the Mitsunobu reaction, where it forms a betaine intermediate with triphenylphosphine []. This betaine facilitates the activation of alcohols, enabling their substitution with various nucleophiles, often with inversion of configuration [].

Q3: Can diethyl azodicarboxylate react with compounds other than alcohols in the Mitsunobu reaction?

A3: Yes, while commonly used with alcohols, the Mitsunobu reaction with DEAD can also facilitate the formation of C-N, C-S, and C-halogen bonds [].

Q4: What is the molecular formula and weight of diethyl azodicarboxylate?

A4: The molecular formula of diethyl azodicarboxylate is C6H10N2O4, and its molecular weight is 174.18 g/mol [].

Q5: Does the presence of water affect reactions involving diethyl azodicarboxylate?

A5: Water can significantly impact reactions with DEAD. For instance, in the reaction of 1-phenyl-4-vinylpyrazole with DEAD, the presence of water leads to the formation of a (2-hydroxyethyl)hydrazine derivative instead of the expected dihydro-oxadiazine product []. This highlights the importance of anhydrous conditions in many DEAD-mediated reactions.

Q6: How does diethyl azodicarboxylate promote the formation of esters from carboxylic acids and alcohols?

A6: While not a catalyst in the traditional sense, DEAD, in conjunction with triphenylphosphine, activates the carboxylic acid, facilitating its reaction with the alcohol to yield the corresponding ester [].

Q7: What type of cycloaddition reactions can diethyl azodicarboxylate participate in?

A7: DEAD can engage in both [4+2] cycloadditions, as seen in its reaction with cyclohexa-1,3-diene [], and [3+2] cycloadditions, as demonstrated in the synthesis of pyrrolo[2,1-a]isoquinolines [].

Q8: Can diethyl azodicarboxylate be used for the synthesis of spirophosphoranes?

A8: Yes, DEAD acts as a condensing agent in the synthesis of spirophosphoranes from cyclic trivalent phosphorus compounds and 1,2- or 1,3-glycols [].

Q9: Is diethyl azodicarboxylate involved in the formation of ketenimines?

A9: Yes, DEAD, in the presence of triphenylphosphine, reacts with thioamides to produce ketenimines [].

Q10: How has computational chemistry been employed to study diethyl azodicarboxylate reactions?

A10: Computational methods, such as DFT calculations, have been used to investigate the solvent effects on the Diels-Alder reaction of DEAD with 2,3-dimethyl-1,3-butadiene [] and the [2+2] cycloaddition with ethyl vinyl ether []. These studies have provided insights into the reaction mechanisms and the influence of solvent polarity on reaction rates.

Q11: How does the structure of diethyl azodicarboxylate influence its reactivity?

A11: The presence of the azo (N=N) group in DEAD is crucial for its reactivity. This group is susceptible to attack by nucleophiles and is also responsible for its ability to act as a dehydrogenating agent []. Modifications to the ester groups could potentially alter its reactivity and selectivity.

Q12: How stable is diethyl azodicarboxylate, and what precautions should be taken during handling?

A12: DEAD is generally stable but is moisture-sensitive. It should be stored under anhydrous conditions. The betaine intermediate formed with triphenylphosphine is unstable and should be generated in situ [].

Q13: Are there specific safety concerns associated with diethyl azodicarboxylate?

A13: As with all laboratory reagents, proper handling and safety protocols should be followed when working with DEAD. It is advisable to consult the material safety data sheet (MSDS) for detailed information.

Q14: When was diethyl azodicarboxylate first synthesized and what were its early applications?

A14: While the provided research does not mention the exact date of DEAD's first synthesis, its use as a reagent in organic synthesis dates back several decades. Early applications included oxidation reactions and the synthesis of various heterocyclic compounds.

Q15: Beyond organic synthesis, are there other fields where diethyl azodicarboxylate finds applications?

A15: While the provided research primarily focuses on organic synthesis, DEAD's unique reactivity could potentially extend its utility to other fields, such as materials science or polymer chemistry. Further research is needed to explore these possibilities fully.

Q16: Can diethyl azodicarboxylate be used to synthesize epoxides?

A16: Yes, DEAD, alongside triphenylphosphine, can be used to synthesize epoxides from carbohydrates like D-fructofuranoside [].

Q17: Are there any reported instances of diethyl azodicarboxylate promoting unexpected rearrangements?

A18: Yes, in the reaction of diaryl-1,2-diones with DEAD and triphenylphosphine, a novel rearrangement occurs, leading to the formation of N,N-dicarboethoxy monohydrazones [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.